molecular formula C10H16F2N2O B2533888 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856020-64-8

3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole

Cat. No.: B2533888
CAS No.: 1856020-64-8
M. Wt: 218.248
InChI Key: AKVUZBAWSBXWSC-UHFFFAOYSA-N
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Description

3-[(2,2-Difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a functionalized pyrazole derivative designed for research and development, particularly in the fields of medicinal and agrochemistry. Pyrazole rings are a privileged scaffold in drug discovery and crop protection, known for their diverse biological activities . This compound features a unique substitution pattern with a difluoroethoxy methyl group at the 3-position and an isobutyl group at the 1-nitrogen of the pyrazole ring. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate the molecule's electronic properties, metabolic stability, and membrane permeability . Research into structurally similar pyrazole-4-carboxamide compounds has established their significance as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . Consequently, such analogs are extensively investigated as fungicides for controlling major crop pathogens . Beyond agrochemical applications, pyrazole derivatives demonstrate a broad spectrum of pharmacological activities in preclinical research, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . The specific side chains on the pyrazole core are critical for interacting with biological targets, making this compound a valuable intermediate for synthesizing novel molecules and exploring new structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-8(2)5-14-4-3-9(13-14)6-15-7-10(11)12/h3-4,8,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVUZBAWSBXWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Modified Horner-Wadsworth-Emmons Reagents

Patent CN111362874B outlines a cyclization strategy using 2,2-difluoroacetyl halides and α,β-unsaturated esters under basic conditions. While the original method targets 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, adaptations for the target compound involve:

  • Replacing methylhydrazine with isobutylhydrazine to install the 1-isobutyl group.
  • Substituting the α,β-unsaturated ester with ethyl 3-(2,2-difluoroethoxy)acrylate to introduce the side chain.

Key steps :

  • Addition-Hydrolysis : React 2,2-difluoroacetyl chloride with ethyl 3-(2,2-difluoroethoxy)acrylate in the presence of sodium iodide and triethylamine.
  • Cyclization : Treat the resulting α-difluoroacetyl intermediate with isobutylhydrazine at −30°C to −20°C, followed by acidification.

Challenges :

  • Regioselectivity : Competing formation of 5-substituted isomers (e.g., 5-(difluoroethoxy)methyl derivatives) necessitates precise temperature control (−30°C) and catalytic additives (e.g., KI).
  • Purification : Recrystallization from aqueous ethanol (40% v/v) achieves >99% purity but reduces yields to 75–80%.

Two-Phase Ring-Closing Reaction (WO2014120397A1)

This method employs a Claisen condensation followed by orthoester coupling and weak base-assisted cyclization :

Procedure :

  • Claisen Reaction : Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.
  • Cyclization : The intermediate undergoes ring closure with isobutylhydrazine in a toluene/water biphasic system using potassium carbonate as a base.

Optimization Data :

Parameter Optimal Value Impact on Yield/Purity
Temperature −10°C to 0°C Minimizes isomerization
Base K₂CO₃ Suppresses 5-isomer formation
Solvent Ratio Toluene:H₂O (3:1) Enhances phase separation

Outcome :

  • Yield : 78–82% after recrystallization.
  • Isomer Ratio : 96:4 (3- vs. 5-substituted).

Direct Alkylation of Pyrazole Intermediates (EP1541561A1)

A less common approach involves alkylating a preformed pyrazole core:

  • Synthesize 1-isobutyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.
  • Introduce the (2,2-difluoroethoxy)methyl group via Mitsunobu reaction with 2,2-difluoroethanol.

Limitations :

  • Low Efficiency : Mitsunobu conditions (DIAD, PPh₃) yield <50% due to side reactions.
  • Cost : 2,2-Difluoroethanol is expensive compared to acyl halide precursors.

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclocondensation : Most scalable (multi-gram synthesis), but requires cryogenic conditions.
  • Two-Phase Cyclization : Higher yields but generates aqueous waste needing neutralization.
  • Direct Alkylation : Limited to small-scale applications due to reagent costs.

Isomer Control

  • Low-Temperature Cyclization (−30°C) favors the 3-substituted isomer by slowing kinetic pathways to the 5-isomer.
  • Weak Bases (K₂CO₃) reduce enolate formation, minimizing side reactions.

Industrial and Environmental Considerations

Solvent Selection

  • Ethanol-Water Mixtures : Preferred for recrystallization due to low toxicity and cost.
  • Toluene : Effective for biphasic reactions but requires recycling to meet environmental regulations.

Catalytic Additives

  • KI or NaI : Enhance reaction rates but complicate waste streams due to halide residues.

Chemical Reactions Analysis

3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-[(2,2-Difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole 1: Isobutyl; 3: (2,2-DFE)methyl C₁₀H₁₅F₂N₂O 203.24 Discontinued; moderate lipophilicity
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole (HR448836) 1: Methyl; 3: 2,2-DFE; 4: Nitro C₆H₇F₂N₃O₃ 207.13 Nitro group enhances reactivity
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole (10-F509916) 1: Isopropyl; 3: (2,2,2-TFE)methyl C₉H₁₃F₃N₂O 222.21 Higher fluorine content; increased electronegativity
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole 1: 4-Fluorobenzyl; 3: Dichlorophenyl C₂₃H₁₇Cl₂FN₂O 427.30 Bulky aromatic substituents; agrochemical potential

Key Structural and Functional Differences

Electron-Withdrawing Effects
  • The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects, which may influence binding interactions in biological systems.
  • The nitro group in HR448836 () significantly increases reactivity, making it suitable for further functionalization (e.g., reduction to amines). However, nitro groups are associated with toxicity risks, which may limit pharmaceutical applications.
Steric and Lipophilicity Considerations
  • The isobutyl group (branched C₄ alkyl) in the target compound offers greater steric bulk compared to the isopropyl (C₃) group in 10-F509916. This difference may impact membrane permeability and binding pocket interactions .
  • The dichlorophenyl and 4-fluorobenzyl substituents in the aromatic analog () contribute to high lipophilicity (logP > 4), suggesting utility in agrochemicals or CNS-targeting drugs but posing challenges for aqueous solubility .

Pharmacological Potential

  • Pyrazole derivatives with fluorinated alkoxy groups (e.g., 2,2-difluoroethoxy) are often explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. The target compound’s isobutyl group may enhance selectivity for specific kinase isoforms .

Agrochemical Relevance

  • The bulky aromatic analog () demonstrates structural similarity to commercial fungicides, where halogenated aryl groups improve resistance to environmental degradation .

Biological Activity

3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole (CAS No. 1856020-64-8) is a chemical compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C10H16F2N2O
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : 3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethoxy group enhances the compound's binding affinity and selectivity towards its targets, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially modulates receptor activity, influencing various biological processes.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, suggesting that this compound could possess similar properties due to structural similarities with other active pyrazoles .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases. The specific role of this compound in this context remains an area for further investigation .

Case Studies and Research Findings

StudyFocusFindings
Current Status of Pyrazole and Its Biological Activities ReviewDiscusses the broad spectrum of biological activities exhibited by pyrazole derivatives, emphasizing their medicinal significance .
Pharmacological Studies of Pyrazoles PharmacologyHighlights the biochemical effects of pyrazoles on tumor cells, indicating potential therapeutic applications .
Antimicrobial Activity Assessment MicrobiologyEvaluates the antimicrobial efficacy of various pyrazoles, suggesting a promising role for compounds like this compound .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during lithiation to avoid side reactions .
  • Catalyst selection : Use Pd/C or CuI for efficient coupling of bulky substituents .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation yields .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole ring formationLiHMDS, THF, -78°C65–75
Alkylation2,2-Difluoroethyl bromide, K₂CO₃, DMF82

Basic: What handling and storage protocols are critical for this compound?

Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoroethoxy group .
  • Safety measures :
    • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rodents) .
    • Neutralize spills with 10% NaHCO₃ to mitigate acidic degradation products .

Advanced: How can structural integrity be confirmed post-synthesis?

Answer:
Multi-technique validation :

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., C–H···F interactions in the difluoroethoxy group) .
  • NMR/IR :
    • ¹⁹F NMR to verify difluoroethoxy chemical shifts (δ ≈ -120 to -140 ppm) .
    • IR carbonyl stretches (1700–1750 cm⁻¹) for ester-containing analogs .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic FeatureReference
¹H NMRIsobutyl CH₂ at δ 1.8–2.1 ppm
¹³C NMRPyrazole C3 at δ 140–150 ppm

Advanced: How to resolve contradictions in biological activity data across pyrazole derivatives?

Answer:
Systematic approaches :

  • Structure-activity relationship (SAR) studies : Compare substituent effects using logP calculations (e.g., difluoroethoxy increases hydrophobicity by ~0.5 units) .
  • Computational modeling : Perform DFT simulations to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on pyrazole ring reactivity) .
  • Statistical validation : Apply multivariate regression to isolate variables (e.g., substituent size vs. metabolic stability) .

Case study : Derivatives with bulkier substituents show reduced CYP450 inhibition but lower solubility—balance via PEGylation .

Advanced: What strategies enhance pharmacological properties while maintaining metabolic stability?

Answer:
Functional group engineering :

  • Bioisosteric replacement : Swap difluoroethoxy with trifluoromethoxy to improve metabolic resistance (t₁/₂ increased by 30% in murine models) .
  • Prodrug design : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. In vitro screening :

  • Microsomal assays : Monitor phase I metabolism (CYP3A4/2D6) using LC-MS to identify labile sites .
  • Plasma stability : Incubate with human plasma (37°C, pH 7.4) to assess ester hydrolysis rates .

Advanced: How to analyze conflicting data in substituent electronic effects?

Answer:
Controlled experimentation :

  • Isosteric analogs : Synthesize derivatives with Cl, Br, or CF₃ groups at the pyrazole 3-position to compare electronic contributions .
  • Kinetic studies : Measure reaction rates under varying conditions (e.g., Hammett plots for substituent σ values) .

Q. Computational validation :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts account for 12–15% of crystal packing) .

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